2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, also known as VU0134992, is a small molecule identified as a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10) []. It serves as a valuable tool compound for studying the physiological roles of Kir4.1 and exploring its therapeutic potential, particularly in the context of renal function and hypertension [].
While the provided literature does not detail the specific synthesis method for VU0134992, it mentions a high-throughput screening of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library, which led to its discovery []. This suggests a multi-step synthesis process likely involving standard organic chemistry techniques. Further research into medicinal chemistry efforts surrounding VU0134992 could reveal more detailed synthesis protocols.
VU0134992 functions as a pore blocker of the Kir4.1 channel []. Electrophysiology experiments and molecular modeling studies, along with site-directed mutagenesis, suggest that its inhibitory action involves interaction with specific amino acid residues within the channel pore. Glutamate 158 (E158) and isoleucine 159 (I159) have been identified as critical residues for the blocking mechanism of VU0134992 [].
Limited information is available on the physical and chemical properties of VU0134992. One key finding is its large free unbound fraction (fu) in rat plasma, with an fu value of 0.213 []. This property is relevant for its pharmacokinetic profile and ability to reach its target site in vivo. Further research is needed to fully characterize its other physical and chemical properties, such as solubility, stability, and logP.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7